N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-2-25-10-4-5-11-13(8-10)27-17(20-11)22-14(24)12-9-26-16(21-12)23-15-18-6-3-7-19-15/h3-9H,2H2,1H3,(H,20,22,24)(H,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJSGQRPGLLCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-6-Ethoxybenzenethiol
The benzothiazole core is synthesized via condensation of 2-amino-6-ethoxybenzenethiol with carbonyl sources.
Method 1: Carbonyl-Based Cyclization
Reacting 2-amino-6-ethoxybenzenethiol with chloroacetyl chloride in benzene under reflux with potassium carbonate yields 2-chloro-N-(6-ethoxybenzothiazol-2-yl)acetamide (84% yield). This intermediate is pivotal for subsequent functionalization.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Chloroacetyl chloride | Benzene | Reflux | 6–12 h | 84% |
Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic chloroacetyl chloride, followed by cyclization to form the benzothiazole ring.
Synthesis of Fragment B: 2-[(Pyrimidin-2-yl)Amino]-1,3-Thiazole-4-Carboxylic Acid
Hantzsch Thiazole Synthesis with Pyrimidine Incorporation
The thiazole ring is constructed using a modified Hantzsch approach.
Step 1: Formation of α-Halo Carbonyl Intermediate
Ethyl 2-chloroacetoacetate reacts with thiourea derivatives under basic conditions to form the thiazole core.
Step 2: Introduction of Pyrimidin-2-yl Amino Group
A nucleophilic aromatic substitution (NAS) reaction installs the pyrimidine moiety. Reacting 2-aminopyrimidine with a brominated thiazole intermediate in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution.
Key Data
- Optimal Conditions : DMF, K₂CO₃, 80°C, 12 h
- Yield : 72–78% (based on analogous pyrimidine-thiazole couplings)
Coupling of Fragments A and B
Amide Bond Formation via Carboxylic Acid Activation
Fragment B’s carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with Fragment A’s amine.
Procedure
- Activation : Stir 2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid with SOCl₂ and catalytic DMF at 70°C for 3 h.
- Coupling : Add Fragment A to the acid chloride in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C, then warm to room temperature.
Yield Optimization
| Activating Agent | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| SOCl₂ | Et₃N | DCM | 68% |
Alternative One-Pot Synthesis via Sequential Cyclizations
Microwave-Assisted Thiazole Formation
A microwave-enhanced method reduces reaction times and improves yields:
- React 2-amino-6-ethoxybenzenethiol with chloroacetyl chloride under microwave irradiation (100 W, 10 min) to form the benzothiazole intermediate.
- Concurrently, synthesize the pyrimidine-thiazole fragment via cyclocondensation of thiourea and ethyl 2-chloroacetoacetate.
- Couple intermediates using HATU as a coupling reagent in acetonitrile.
Advantages
- Time Efficiency : 2-hour total reaction time vs. 24 hours conventionally.
- Yield Increase : 75–82% vs. 60–68% in stepwise approaches.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Research indicates that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve enzyme inhibition and disruption of bacterial cell wall synthesis.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Further investigations are required to elucidate its specific pathways and targets within cancer cells.
-
Anti-inflammatory Effects :
- The compound has been noted for its potential anti-inflammatory effects, making it a candidate for the treatment of conditions characterized by chronic inflammation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values indicating strong activity. |
| Study 2 | Anticancer Activity | In vitro studies showed significant reduction in cell viability in various cancer cell lines, suggesting potential as an anticancer agent. |
| Study 3 | Anti-inflammatory Effects | Animal model studies indicated reduced inflammation markers following treatment with the compound. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core through cyclization reactions.
- Introduction of Thiazole Ring : Following the formation of the benzothiazole structure, a thiazole ring is introduced via condensation reactions.
- Amidation Reaction : The final step involves amidation to attach the pyrimidinyl amino group to the thiazole derivative.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary and may include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Research Findings
- Structure-Activity Relationships (SAR): Ethoxy substitution on benzothiazole improves bioavailability in related compounds (e.g., vs. BTC-a) . Pyrimidinylamino groups may reduce antimicrobial potency but enhance selectivity for eukaryotic targets (e.g., kinases) .
- Pharmacological Potential: The target compound’s dual benzothiazole-thiazole architecture aligns with kinase inhibitors (e.g., PI3K/mTOR), though direct evidence is lacking .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O2S2. Its structure features a benzothiazole ring system, a pyrimidine moiety, and a carboxamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O2S2 |
| Molecular Weight | 325.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) as low as 25 µg/mL, suggesting potent activity against these pathogens .
Anticancer Properties
Benzothiazole derivatives are also recognized for their anticancer potential. The compound has been investigated for its ability to induce apoptosis in cancer cell lines.
Case Study:
A recent study reported that this compound exhibited cytotoxic effects against human breast cancer cell lines (MDA-MB-231). The compound was found to decrease cell viability significantly at concentrations above 10 µM, with an IC50 value of approximately 5 µM .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- DNA Interaction: It may interact with DNA or RNA structures within cells, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that benzothiazole derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects .
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
